Dinocton-O
Description
Structure
2D Structure
Properties
CAS No. |
8069-76-9 |
|---|---|
Molecular Formula |
C32H44N4O14 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(2,4-dinitro-6-octan-3-ylphenyl) methyl carbonate;(2,4-dinitro-6-octan-4-ylphenyl) methyl carbonate |
InChI |
InChI=1S/2C16H22N2O7/c1-4-6-7-8-11(5-2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3;1-4-6-8-11(7-5-2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3/h2*9-11H,4-8H2,1-3H3 |
InChI Key |
BTYIGYHTCNTYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC.CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Transformations of Dinocton O
Methodologies for Dinocton-O Synthesis
The synthesis of this compound centers around the formation of the dinitrophenyl carbonate structure. The key reaction involves the esterification of a dinitrated phenol (B47542) derivative with a chloroformate.
Historical Synthetic Routes and Precursors
Historically, this compound has been prepared through the reaction of the sodium salt of the respective dinitroalkylphenols with alkyl chloroformate. doi.org Specifically, the precursors are the sodium salts of 2,4-dinitro-6-(1-ethylhexyl)phenol and 2,4-dinitro-6-(1-propylpentyl)phenol. The reaction involves treating these sodium phenoxide salts with methyl chloroformate. doi.org This method allows for the formation of the carbonate linkage characteristic of this compound.
Contemporary Approaches to Chemical Synthesis and Derivatization
Contemporary approaches to the synthesis of this compound largely follow the established principle of reacting the dinitrated phenol precursors with methyl chloroformate or related acylating agents to form the carbonate ester. While specific advanced synthetic methodologies solely focused on this compound are not extensively documented in the provided information, general techniques in organic synthesis for ester formation and functional group manipulation of nitroaromatic compounds and phenols would be applicable. google.com Derivatization of this compound, beyond its existence as a mixture of isomers, is primarily seen in its inclusion in various agrochemical formulations, where it is combined with other active or inert ingredients. epa.govgoogleapis.comgoogle.comgoogle.comresearchgate.netgoogle.comeuropa.eugoogle.com.na
Investigation of Reaction Mechanisms and Intermediate Species during Synthesis
The synthesis of this compound from the sodium salt of a dinitroalkylphenol and methyl chloroformate likely proceeds via a nucleophilic substitution mechanism. The phenoxide anion, being a strong nucleophile, attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and the formation of the carbonate ester linkage.
The general reaction can be depicted as follows:
[Ar-O]⁻ Na⁺ + Cl-C(=O)-OCH₃ → Ar-O-C(=O)-OCH₃ + NaCl
Here, [Ar-O]⁻ Na⁺ represents the sodium salt of the dinitroalkylphenol, and Cl-C(=O)-OCH₃ is methyl chloroformate. The intermediate species in this reaction would involve a tetrahedral intermediate formed by the attack of the phenoxide oxygen on the carbonyl carbon of methyl chloroformate.
Chemo- and Regioselectivity in this compound Synthesis
The chemo- and regioselectivity in the synthesis of this compound are primarily determined during the preparation of its dinitroalkylphenol precursors. The dinitration of the parent alkylphenol must occur selectively at the 2,4 and 2,6 positions relative to the hydroxyl group, and the alkyl chain must be introduced at the desired position (specifically, leading to the 1-ethylhexyl and 1-propylpentyl isomers). The formation of this compound itself from the sodium salts of these dinitrated phenols and methyl chloroformate is expected to be highly chemoselective for the reaction at the phenoxide oxygen, given the high reactivity of chloroformates towards alkoxides and phenoxides.
The existence of this compound as a mixture of methyl 2,4-dinitro-6-(1-ethylhexyl)phenyl carbonate and methyl 2,4-dinitro-6-(1-propylpentyl)phenyl carbonate indicates that the precursor dinitroalkylphenols are themselves a mixture of isomers regarding the alkyl chain structure. doi.orgmoleg.go.kr This isomerism likely arises during the alkylation step in the synthesis of the dinitroalkylphenols or from the use of a mixture of alkylphenols as starting materials. The subsequent reaction with methyl chloroformate then converts this mixture of dinitrated phenols into the corresponding mixture of carbonate esters, which is known as this compound. The regioselectivity in the final carbonate formation step is high, with the methyl chloroformate reacting preferentially with the phenolic hydroxyl group (in its deprotonated form) rather than other potential reactive sites on the molecule.
Environmental Dynamics and Transformation of Dinocton O
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. ifremer.fr These pathways are crucial in determining the environmental persistence and fate of pesticides like Dinocton-O.
Photolysis is a chemical process where molecules are broken down by the absorption of light, particularly ultraviolet (UV) radiation from the sun. researchgate.nettaylorandfrancis.com This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. ibacon.comtaylorandfrancis.com The degradation can occur through two primary mechanisms:
Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to the excitation of electrons and the breaking of chemical bonds. taylorandfrancis.com For a compound to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm). ibacon.com
Indirect Photolysis: This process involves other substances in the environment, known as photosensitizers (e.g., humic substances in water), which absorb light and produce reactive chemical species like hydroxyl radicals. These reactive species then attack and degrade the target compound. taylorandfrancis.com
Table 1: General Mechanisms of Photolytic Degradation
| Photolysis Type | Description | Key Factors |
|---|---|---|
| Direct | The compound directly absorbs photons, leading to its decomposition. | - Light absorption spectrum of the compound- Quantum yield (efficiency of the reaction) |
| Indirect | Other molecules (photosensitizers) absorb light and produce reactive species that degrade the compound. | - Concentration of photosensitizers (e.g., humic acids)- Presence of reactive oxygen species |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a pesticide is a key factor in its environmental persistence, especially in aquatic systems and moist soils. bme.hu The rate of hydrolysis is often dependent on the pH, temperature, and the chemical structure of the compound. bme.humdpi.com
Specific kinetic data, such as the hydrolysis half-life (DT₅₀) for this compound, are not extensively documented in publicly accessible scientific literature. The ester linkage in the this compound molecule (a carbonate ester) is a potential site for hydrolysis, which would break the molecule into a dinitrophenol derivative and other components. The stability of such ester bonds is known to be influenced by pH, with hydrolysis often being accelerated under alkaline (high pH) or acidic (low pH) conditions. bme.humdpi.com
For many organic compounds, the hydrolysis process follows first-order kinetics, meaning the rate of reaction is proportional to the concentration of the compound. nih.gov However, without specific experimental studies on this compound, its precise hydrolytic stability and degradation kinetics remain uncharacterized.
Chemical oxidation and reduction reactions in the environment can contribute to the transformation of pesticides. In soil and water, these processes are often mediated by naturally occurring minerals (e.g., metal oxides) and organic matter. frtr.gov
In-situ chemical oxidation (ISCO) is a remediation technique that uses strong oxidizing agents to destroy contaminants in soil and groundwater. frtr.govvertasefli.co.uk Common oxidants include permanganate, persulfate, and hydrogen peroxide (often in the form of Fenton's reagent). frtr.govnavy.mil These oxidants generate highly reactive free radicals that can break down a wide range of organic compounds, including phenols and other aromatic structures similar to the dinitrophenyl moiety of this compound, ultimately converting them to carbon dioxide and water. frtr.govvertasefli.co.uk While ISCO is a treatment technology rather than a natural attenuation process, its principles illustrate the potential for oxidative degradation of compounds like this compound in environments with strong oxidizing conditions.
Natural reduction processes can also occur, particularly in anaerobic (oxygen-deprived) environments like saturated soils and sediments. The nitro groups on the aromatic ring of this compound are susceptible to reduction, which can be a key step in its transformation under these conditions.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic substances by living organisms, primarily microorganisms such as bacteria and fungi. researchgate.net This is often the most significant pathway for the dissipation of organic pesticides in the environment. researchgate.net
Microorganisms can utilize pesticides as a source of carbon, nitrogen, or energy, or they may transform them through co-metabolism, where the degradation occurs fortuitously by enzymes involved in other metabolic processes. researchgate.netbiologynotesonline.com For dinitrophenol-based compounds like this compound, a common initial step in microbial degradation is the reduction of the nitro groups (-NO₂) to amino groups (-NH₂). biologynotesonline.com
This nitroreduction can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govnih.gov The resulting aminophenols are generally less toxic and more susceptible to further degradation, which can include the cleavage of the aromatic ring. hibiscuspublisher.com The complete breakdown of the molecule by microorganisms is referred to as mineralization, which results in the formation of simple inorganic compounds like carbon dioxide, water, and mineral salts. mdpi.com
Table 2: Key Microbial Transformation Processes for Nitroaromatic Compounds
| Process | Description | Environmental Condition |
|---|---|---|
| Nitroreduction | Reduction of nitro groups (-NO₂) to amino groups (-NH₂). | Aerobic and Anaerobic |
| Ring Cleavage | The opening of the aromatic ring structure by microbial enzymes. | Primarily Aerobic |
| Mineralization | Complete degradation to inorganic products (CO₂, H₂O, etc.). | Aerobic and Anaerobic |
| Conjugation | Attachment of the molecule or its metabolites to cellular components. | Aerobic and Anaerobic |
While specific microbial strains that degrade this compound have not been explicitly identified in the available literature, studies on other dinitrophenol and organophosphate fungicides have isolated several bacterial genera with the ability to break down these types of compounds. nih.govhibiscuspublisher.com These microorganisms are often found in contaminated soils and water where they have adapted to utilize xenobiotic compounds. hibiscuspublisher.com
Bacterial species from the following genera have been shown to be involved in the degradation of related pesticides and nitroaromatic compounds:
Pseudomonas : This genus is well-known for its metabolic versatility and ability to degrade a wide range of organic pollutants, including organophosphate pesticides and aromatic compounds. nih.govnih.gov
Burkholderia : Several species within this genus have been identified as capable of degrading pesticides and dinitrophenols. nih.govhibiscuspublisher.com
Clostridium and Desulfovibrio : These anaerobic bacteria are capable of reducing the nitro groups of compounds like 2,4,6-trinitrotoluene (B92697) (TNT), a process that is likely applicable to other nitroaromatics such as this compound. nih.gov
Flavobacterium : This genus includes species that can hydrolyze organophosphate compounds. biologynotesonline.com
These microorganisms typically possess specific enzymes, such as nitroreductases, hydrolases, and oxygenases, that enable them to carry out the degradation of complex organic molecules. biologynotesonline.comnih.gov
Microbial Degradation and Biotransformation Pathways.
Enzymatic Systems Facilitating Biotransformation
The biotransformation of dinitrophenolic compounds is a critical process mediated by various enzymatic systems in microorganisms. mhmedical.com This metabolic conversion typically involves Phase I reactions, such as oxidation and reduction, followed by Phase II conjugation reactions. mhmedical.comnih.govresearchgate.net
For dinitrophenols, the primary and most studied biotransformation pathway involves the reduction of the nitro groups. This process is facilitated by nitroreductase enzymes found in a variety of bacteria and fungi. nih.gov These enzymes can reduce the nitro groups on the aromatic ring to amino groups, forming compounds like 2-amino-4-nitrophenol (B125904) from 2,4-DNP. nih.govnih.gov This reduction is a key detoxification step, as the resulting aminophenols can be less toxic and more amenable to further degradation.
Research has identified several microbial species capable of degrading DNPs, implying the presence of effective enzymatic systems. For instance, various species of Rhodococcus and Burkholderia have been shown to degrade 2,4-DNP. hibiscuspublisher.com The degradation can proceed through different pathways depending on the microbial strain. Some bacteria utilize the compound as a sole source of carbon and nitrogen. hibiscuspublisher.com The catabolic mechanism can involve the mineralization of 2,4-DNP with the release of nitrite (B80452) ions. hibiscuspublisher.com Other enzymatic reactions, such as those catalyzed by cytochrome P450 monooxygenases, may also play a role in the initial oxidative attack on xenobiotics, although the reduction of nitroaromatics is a more prominent pathway for this class of compounds. nih.gov In some cases, enzymes like catalase and peroxidase are involved in managing the oxidative stress induced by these compounds in organisms. scielo.br
Biodegradation Kinetics and Rate-Limiting Factors
The kinetics of this compound biodegradation are expected to be complex and influenced by multiple factors, a characteristic shared with other dinitrophenolic pesticides. ecetoc.org Biodegradation may be the most significant process for the destruction of DNPs in soil and water. cdc.gov
Biodegradation Kinetics: The degradation of DNPs in the environment does not always follow simple first-order kinetics. Studies on related compounds have often applied more complex models, such as the Haldane inhibition model, to describe the process accurately. researchgate.net This is because high concentrations of DNPs can be inhibitory to the degrading microorganisms. researchgate.netnih.gov For example, a study on the aerobic degradation of 2,4-DNP and 2,6-DNP found that the Haldane equation could effectively model the substrate inhibition. researchgate.net The persistence of these compounds can vary significantly based on environmental conditions; the half-life for 2,4-DNP in soil has been reported to range from less than 8 to 120 days. cdc.gov
| Compound | Kinetic Model | Parameter | Value | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenol (B41442) (2,4-DNP) | Haldane | Max. Degradation Rate (Kmax) | 65.0 mg/gVSS·d | researchgate.net |
| Saturation Coefficient (KS) | 475.9 mg/L | |||
| Inhibition Coefficient (KI) | 16.3 mg/L | |||
| 4,6-dinitro-ortho-cresol (DNOC) | Michaelis-Menten | Apparent Ks value | 17 µM | nih.gov |
| Inhibition Concentration | > 30 µM |
Rate-Limiting Factors: Several factors can limit the rate of biodegradation for dinitrophenolic compounds:
Substrate Concentration: High concentrations of DNPs are often toxic to microorganisms, inhibiting their metabolic activity and slowing down the degradation rate. researchgate.netnih.gov
Bioavailability: The extent to which a compound is available to microorganisms is a key limiting factor. Adsorption to soil organic matter and clay particles can reduce the bioavailability of DNPs in the aqueous phase, thereby slowing degradation. mdpi.com
Microbial Adaptation: Microorganisms may require a period of adaptation before they can effectively degrade DNPs, particularly at higher concentrations. cdc.gov
Environmental Conditions: Soil and water characteristics such as pH, temperature, oxygen availability, and nutrient content are critical. The mobility and ionic state of DNPs are pH-dependent, which in turn affects their availability and degradation. cdc.gov
Presence of Co-contaminants: The presence of other chemicals can either inhibit or enhance biodegradation through competitive or co-metabolic processes. concawe.eu
Environmental Fate Modeling and Prediction
Modeling the fate of dinitrophenolic compounds requires accounting for key processes like soil adsorption, which is often nonlinear, and pH-dependent speciation, as the ionized form behaves differently from the neutral form. cdc.gov Fugacity models can also be employed, which describe a chemical's tendency to partition between different environmental compartments like air, water, soil, and biota. reviewboard.ca The accuracy of these models is contingent on the quality of the input data. For DNPs, this includes precise measurements of degradation kinetics and soil-water partitioning coefficients under various environmental conditions. battelle.org
Transport and Distribution in Environmental Compartments (Soil, Water, Air)
The transport and partitioning of this compound among soil, water, and air dictate its environmental exposure profile. wur.nllibretexts.orgresearchgate.net
Soil: In the soil compartment, the dominant transport mechanisms are leaching (vertical movement with infiltrating water) and runoff (horizontal movement with surface water). cdc.govmissouri.edu The mobility of DNPs in soil is highly dependent on soil properties. cdc.gov They tend to be more mobile in soils with low organic carbon and clay content, and at a higher pH (>7) where the more water-soluble anionic form predominates. cdc.govresearchgate.net
Water: Dinitrophenols enter surface waters primarily through runoff from agricultural land. cdc.govwur.nl Once in an aquatic system, they partition between the water column and sediment. cdc.gov Adsorption to suspended solids and sediment is a significant process, particularly in more acidic waters and in systems with high organic matter content. cdc.govcdc.gov Volatilization from water is generally considered an insignificant loss process for these compounds. cdc.gov
Air: While DNPs have low vapor pressure, limiting their volatilization from soil and water, they can enter the atmosphere. cdc.gov This can occur through spray drift during application or wind erosion of contaminated soil particles. nih.gov Atmospheric transport can occur over long distances, with eventual removal from the air via wet deposition (in rain and snow) and dry deposition. cdc.govcdc.gov
Adsorption, Desorption, and Leaching Dynamics in Soil Systems
The interconnected processes of adsorption, desorption, and leaching are fundamental to determining the fate and mobility of this compound in the terrestrial environment. missouri.eduirost.irresearchgate.net
Adsorption and Desorption: Adsorption is the binding of a chemical to soil particles, while desorption is its release back into the soil solution. des.qld.gov.au For dinitrophenolic pesticides, adsorption is one of the most critical processes influencing their fate. researchgate.net The extent of adsorption is strongly correlated with several soil properties:
Soil Organic Carbon: Higher organic carbon content generally leads to stronger adsorption due to hydrophobic interactions. cdc.govresearchgate.net
Clay and Iron Oxide Content: Clay minerals and iron oxides like goethite provide surfaces for adsorption. cdc.gov
Soil pH: This is a crucial factor. DNPs are weak acids. At a pH below their pKa, they exist primarily in their neutral, less water-soluble form, which adsorbs more strongly to soil. At a pH above their pKa, they are in their anionic (ionized) form, which is more water-soluble and less strongly adsorbed. cdc.gov
The Freundlich isotherm is commonly used to describe the non-linear adsorption behavior of pesticides like DNPs in soil. irost.irbibliotekanauki.pl Hysteresis, where desorption is not simply the reverse of adsorption, is often observed, indicating that a fraction of the pesticide can become irreversibly bound to soil particles. nih.gov
| Soil Factor | Influence on Adsorption | Consequence for Mobility/Leaching | Reference |
|---|---|---|---|
| Organic Carbon Content | Positive Correlation (Higher OC, Higher Adsorption) | Reduced | cdc.govresearchgate.net |
| Clay Content | Positive Correlation (Higher Clay, Higher Adsorption) | Reduced | cdc.govnih.gov |
| Soil pH | Negative Correlation (Higher pH, Lower Adsorption) | Increased | cdc.gov |
| Goethite (Iron Oxide) Content | Positive Correlation | Reduced | cdc.gov |
Leaching: Leaching is the downward movement of a chemical through the soil profile with water. missouri.edu The potential for this compound to leach into groundwater is inversely related to its adsorption in soil. mdpi.com In soils where adsorption is weak (e.g., sandy soils, low in organic matter, with a neutral to alkaline pH), the potential for leaching is high. cdc.govmissouri.edu Conversely, in soils with high organic matter and clay content, strong adsorption will limit leaching, retaining the compound in the upper soil layers where it is more likely to be degraded. cdc.govirost.ir The presence of DNPs in groundwater at some disposal sites confirms their potential to leach under certain conditions. cdc.gov
Ecological Interactions and Ecotoxicological Research on Dinocton O
Fundamental Mechanisms of Action at the Molecular and Cellular Level
The mechanism of action (MOA) of a substance refers to the specific biochemical interactions through which it produces its effects, often involving binding to molecular targets like enzymes or receptors wikipedia.org. A mode of action (MoA), in contrast, describes the functional or anatomical changes at the cellular level resulting from exposure wikipedia.org. Research into the fundamental mechanisms of action of chemicals aims to understand how they interact with biological systems at the smallest scales, leading to observed toxic effects.
Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)
While specific detailed studies on Dinocton-O's direct interaction with biological macromolecules like enzymes, receptors, or nucleic acids were not extensively found in the search results, the general principles of how chemicals interact with these components are well-established in toxicology. Chemicals can exert their effects by binding to and modulating the activity of enzymes, interfering with receptor signaling pathways, or interacting directly with nucleic acids (DNA and RNA), potentially causing damage or altering gene expression nih.govnih.gov. The technical material of Dinocton is described as a respiration inhibitor and an uncoupler of oxidative phosphorylation via disruption of the proton gradient herts.ac.uk. This suggests an interaction with the enzymatic machinery involved in cellular respiration.
Cellular Responses and Pathway Perturbations
Ecotoxicological Assessment in Aquatic Ecosystems
Ecotoxicological assessment in aquatic ecosystems involves evaluating the effects of chemical substances on aquatic organisms representing different trophic levels, such as primary producers (algae, aquatic plants), invertebrates, and vertebrates (fish) chemsafetypro.combiobide.comca.gov. These assessments help determine the potential hazard a chemical poses to the environment setac.org.
Effects on Primary Producers (Algae, Aquatic Plants)
Aquatic plants and algae are crucial primary producers in aquatic ecosystems, forming the base of the food web and playing vital roles in nutrient cycling and oxygen production openaccessjournals.com. Studies on the ecotoxicology of chemicals often include assessing their impact on the growth and productivity of these organisms chemsafetypro.comresearchgate.net. While specific data on this compound's effects on algae and aquatic plants were not provided in the search results, chemicals can negatively impact these organisms by interfering with photosynthesis, nutrient uptake, or growth processes districtofpowerslake.comfreshwaterhabitats.org.uk. Elevated levels of total dissolved solids (TDS), which can include various chemical contaminants, have been shown to reduce algal productivity and impact aquatic plant species researchgate.net.
Impacts on Aquatic Invertebrate Species (e.g., Daphnia, Lymnaea stagnalis)
Aquatic invertebrates, such as Daphnia (water fleas) and Lymnaea stagnalis (great pond snail), are important components of freshwater ecosystems and are commonly used as model organisms in ecotoxicological testing chemsafetypro.combiobide.comnih.gov. These organisms can be sensitive indicators of water quality, and toxicity tests evaluate endpoints like immobilization, survival, and reproduction chemsafetypro.com. While direct toxicity data for this compound on Daphnia or Lymnaea stagnalis were not found, studies on other chemicals demonstrate the sensitivity of these species. For instance, Lymnaea stagnalis embryos and juveniles have shown sensitivity to various waterborne toxicants, with effects including changes in surface morphology and reduced survival mdpi.com. Chronic exposure to lead has also been shown to impact the growth and behavior of Lymnaea stagnalis researchgate.netnih.gov. Daphnia magna is also a standard organism for acute immobilization tests chemsafetypro.com.
Responses in Fish Models and Other Aquatic Vertebrates
Fish and other aquatic vertebrates are higher trophic level organisms used in ecotoxicological assessments to understand the potential impacts of chemicals on vertebrate life chemsafetypro.combiobide.comsetac.org. Acute toxicity tests in fish typically measure the concentration causing 50% mortality (LC50) over a specified period, often 96 hours chemsafetypro.comnih.gov. Chronic toxicity studies may assess effects on growth, reproduction, or survival over longer periods chemsafetypro.com. While specific toxicity data for this compound on fish were not found in the provided results, the U.S. Environmental Protection Agency (EPA) uses in vivo fish acute toxicity tests to assess the risk of substances to non-target aquatic vertebrates nih.gov. Various fish species, representing different thermal preferences, are commonly used in these tests nih.gov. Alternative approaches, including the use of fish embryos and cell lines, are also being explored to reduce reliance on traditional fish testing while still providing relevant toxicological information setac.org.
Based on the available information, while specific detailed ecotoxicological data for this compound across all specified organisms were not retrieved, its classification as a respiration inhibitor suggests a potential for adverse effects on a wide range of organisms due to the fundamental nature of this biological process. Further specific research would be needed to fully characterize its environmental risk to aquatic ecosystems.
Endocrine Disrupting Potential in Aquatic Organisms.
Endocrine-disrupting chemicals (EDCs) are a significant area of concern in aquatic ecotoxicology due to their ability to alter biological function in organisms at environmentally relevant concentrations. scienceopen.comresearchgate.net EDCs can interfere with endocrine systems by binding to hormonal receptors or regulating genomic expression, potentially leading to a range of effects on reproduction, development, and behavior in aquatic organisms. scienceopen.comresearchgate.netmdpi.com Research in this area often employs bioassays to detect endocrine activity and assess the potential for compounds to act as xenoestrogens or interfere with other hormonal pathways. nih.govnih.gov The pervasive nature of EDCs in aquatic environments and their potential for sub-lethal effects highlight the importance of understanding their impact on aquatic biodiversity. researchgate.net
Ecotoxicological Assessment in Terrestrial Ecosystems.
Ecotoxicological assessments in terrestrial ecosystems examine the effects of chemical substances on soil, plants, and terrestrial organisms. This is vital because chemicals can enter terrestrial environments through various pathways, including direct application, atmospheric deposition, and transfer from aquatic systems.
Impacts on Terrestrial Invertebrates and Plant Species.
Terrestrial invertebrates, such as insects, spiders, worms, and millipedes, are vital components of terrestrial ecosystems, contributing to processes like pollination, pest suppression, soil formation, decomposition, and nutrient mineralization. nzes.org.nzmdpi.comfigshare.com They are often more sensitive to environmental perturbations than plants and vertebrates due to characteristics like rapid breeding rates and shorter generation times, making them valuable indicators of environmental changes. nzes.org.nzfigshare.com Chemical substances can impact invertebrate populations directly through toxicity or indirectly by affecting their food sources or habitats. mdpi.com Similarly, chemical exposure can affect plant species, influencing their growth, reproduction, and interactions with other organisms. nih.govsciencedaily.com Assessing the impacts on terrestrial invertebrates and plant species involves evaluating changes in abundance, diversity, behavior, and physiological responses.
Biomarkers of Exposure and Effect in Environmental Organisms.
Biomarkers are measurable biological responses in organisms that indicate exposure to or the effects of environmental contaminants. fit.edumdpi.com They can range from molecular and biochemical changes to physiological and histopathological alterations. fit.edumdpi.com Biomarkers serve as early warning signals of potential harm and can provide mechanistic information about how pollutants interact with biological systems. researchgate.netmdpi.com In environmental monitoring, biomarkers are used in bioindicator organisms to assess the bioavailability of contaminants and their concentration at target organs. researchgate.netnih.gov The application of biomarkers in aquatic and terrestrial organisms helps in evaluating the impact of anthropogenic activities and chemical pollution on ecosystems. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Dinocton O Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of Dinocton-o analysis, enabling its separation from complex sample matrices prior to detection. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. aidic.it For compounds like this compound, which possess polar functional groups (hydroxyl and nitro groups), direct analysis by GC can be challenging. Therefore, a derivatization step is often required to convert the polar analytes into more volatile and thermally stable derivatives suitable for GC analysis.
When coupled with a mass spectrometer (GC-MS), this technique offers high sensitivity and specificity. cetjournal.it The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. cetjournal.it This allows for the identification of compounds based on their unique mass spectra and retention times. cetjournal.it The MS detector provides structural information based on the fragmentation patterns of the analyte, which is crucial for unambiguous identification. aidic.it
Table 1: Typical GC-MS Parameters for Analysis of Dinitrophenol Pesticides
| Parameter | Typical Setting | Purpose |
| Injector Type | Split/Splitless | Introduces a small, representative sample onto the column. |
| Column | Fused silica (B1680970) capillary (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 70°C to 250°C) | Optimizes separation of compounds with different volatilities. srce.hr |
| Ionization Mode | Electron Impact (EI) | Fragments the analyte to produce a characteristic mass spectrum. researchgate.net |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Identifies and quantifies the separated compounds. cetjournal.it |
Liquid Chromatography (LC) and Hyphenated Techniques (HPLC-MS, LC-MS/MS)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is highly suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. nih.govnih.gov This technique separates compounds in a liquid mobile phase using a solid stationary phase packed in a column. nih.gov Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol), is commonly employed for the analysis of dinitrophenol compounds. nih.gov
Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical system. nih.gov LC-MS/MS is particularly powerful for identifying and quantifying trace levels of this compound and its metabolites in complex biological and environmental samples. nih.govnih.gov The first mass spectrometer (MS1) isolates the parent ion of the target analyte, which is then fragmented in a collision cell. The resulting fragment ions are separated and detected by the second mass spectrometer (MS2), providing a highly specific analytical signal that minimizes matrix interference. nih.gov
Table 2: Illustrative HPLC-MS/MS Parameters for Dinitrophenol Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Separates this compound from other matrix components. |
| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile/Methanol | Elutes compounds from the column based on their polarity. |
| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of the separation. |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | Generates negatively charged ions of the acidic phenol (B47542) compound. nih.gov |
| MS Detection | Triple Quadrupole (QqQ) | Provides high selectivity and sensitivity for quantification. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent-to-fragment ion transitions for the target analyte. nih.gov |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is considered a hybrid of gas and liquid chromatography, combining some of the best features of both. shimadzu.com It offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC. nih.govnih.gov
The application of SFC coupled with mass spectrometry (SFC-MS/MS) for multi-residue pesticide analysis has been increasingly explored. nih.govnih.govresearchgate.net This technique is suitable for a wide range of pesticides with varying polarities. shimadzu.com For compounds like this compound, SFC can provide efficient separation, and its compatibility with MS detection allows for sensitive and selective analysis. researchgate.net The use of polar organic modifiers, such as methanol, mixed with the supercritical CO2 allows for the elution and separation of more polar compounds. nih.gov Research has shown that SFC-MS/MS can reduce matrix effects compared to LC-MS/MS for certain complex food matrices, which is a significant advantage in residue analysis. nih.gov
Spectroscopic Detection and Characterization Methods
Spectroscopic methods are essential for both the detection and structural elucidation of this compound and its transformation products.
Mass Spectrometry (MS) for Identification and Quantification of Parent Compound and Metabolites
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. biomerieux.com It is indispensable for the definitive identification and reliable quantification of organic molecules. scioninstruments.com In the context of this compound research, MS, particularly when hyphenated with chromatographic techniques, provides crucial information. nih.gov
For identification, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound. sciex.com Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the parent ion. nih.gov This fragmentation signature is unique to a specific molecule and can be used to confirm its identity and distinguish it from isomers. nih.gov
Metabolite identification relies on detecting compounds that are structurally related to the parent drug. nih.gov Common metabolic transformations include oxidation (e.g., hydroxylation) or conjugation (e.g., with glucuronic acid or sulfate), each resulting in a predictable mass shift from the parent this compound molecule. nih.gov By searching for these specific mass shifts in LC-MS/MS data, potential metabolites can be tentatively identified and subsequently confirmed by analyzing their fragmentation patterns. sciex.com
Quantitative analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition, which minimizes interference from the sample matrix. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Optical Methods
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. acs.orgnsf.gov Molecules containing chromophores—parts of the molecule that absorb light—can be analyzed by this method. The dinitrophenol structure in this compound, with its aromatic ring and nitro groups, acts as a chromophore, giving it a characteristic UV-Vis absorption spectrum. nih.govresearchgate.net
The wavelength of maximum absorbance (λmax) is a characteristic property of a compound in a specific solvent. researchgate.net For 2,4-dinitrophenol (B41442), a related compound, maximal absorbance is observed at specific wavelengths, and a similar pattern would be expected for this compound. nih.govresearchgate.net UV-Vis spectroscopy can be used as a detection method in HPLC, where the absorbance of the column eluent is monitored at a fixed wavelength. nih.gov While not as selective or sensitive as mass spectrometry, it is a robust and cost-effective detection method.
Furthermore, UV-Vis spectroscopy is used for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. researchgate.net
Table 3: Reported UV-Vis Absorption Maxima for 2,4-Dinitrophenol (as an example for the dinitrophenol class)
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Ethyl Acetate | 260 | 280 | nih.gov |
| Aqueous Solution | 260 | - | researchgate.net |
| Aqueous Solution | 316 | - | researchgate.net |
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The accurate determination of this compound in complex environmental matrices such as soil, water, and biological tissues necessitates robust sample preparation and extraction protocols. These initial steps are critical for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis. The choice of technique depends on the specific matrix, the concentration of this compound, and the subsequent analytical method.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques employed for the isolation of pesticide residues from environmental samples. websiteonline.cn
Liquid-Liquid Extraction (LLE) is a traditional method based on the principle of partitioning a compound between two immiscible liquid phases. nih.gov Typically, an aqueous sample containing this compound is mixed with a water-immiscible organic solvent. Due to its chemical properties, this compound will preferentially move from the aqueous phase to the organic solvent. The process can be repeated multiple times with fresh solvent to maximize recovery. diva-portal.org While effective, LLE can be time-consuming and often requires large volumes of high-purity organic solvents, which can be costly and generate significant chemical waste. nih.govdiva-portal.org
Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. websiteonline.cnresearchgate.net The technique involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). researchgate.net For a compound like this compound, a reversed-phase sorbent (e.g., C18-bonded silica) is often suitable. The general steps in an SPE procedure are:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the cartridge, and the analyte (this compound) adsorbs to the sorbent.
Washing: The cartridge is rinsed with a specific solvent to remove interfering compounds while the analyte remains bound.
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and wash the analyte off the cartridge into a collection tube. researchgate.net
This process effectively isolates and concentrates the analyte from the original sample matrix. websiteonline.cnnih.gov
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase websiteonline.cnnih.gov |
| Solvent Consumption | High | Low nih.govdiva-portal.org |
| Extraction Time | Generally longer, can be labor-intensive | Faster, especially with multiple samples researchgate.net |
| Selectivity | Lower; co-extraction of interferences is common | Higher; sorbent choice allows for targeted analyte retention websiteonline.cn |
| Automation Potential | Limited | High |
| Common Application | Initial cleanup of highly contaminated samples | Trace enrichment and cleanup from complex matrices websiteonline.cnresearchgate.net |
Advanced Sample Enrichment and Clean-up Strategies
To further improve the quality of the sample extract before analysis, advanced enrichment and clean-up strategies are often necessary. These methods aim to remove co-extracted matrix components that can interfere with the final detection and quantification of this compound. researchgate.net
Dispersive Solid-Phase Extraction (d-SPE) is a modification of traditional SPE that has gained widespread use, particularly as the clean-up step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. After an initial solvent extraction, a solid sorbent is added directly to the extract. nih.gov The mixture is shaken or vortexed, allowing the sorbent to bind with interfering substances like fats, pigments, and other matrix components. nih.govnih.gov The cleaned-up extract is then separated from the sorbent by centrifugation. nih.gov This technique is very rapid and effective for a wide range of pesticide-matrix combinations. nih.govnih.gov
Other advanced strategies include the use of novel sorbents with higher selectivity, such as molecularly imprinted polymers (MIPs) or graphitized carbon black, which can be tailored to specifically target and remove problematic interferences from the sample extract. websiteonline.cnresearchgate.net Techniques like Gel Permeation Chromatography (GPC) can also be employed to separate the pesticide analytes from large molecules like lipids and proteins based on their size. researchgate.net
Isotopic Tracing Techniques in Fate and Metabolism Studies
Isotopic tracing is a powerful methodology used to track the movement and transformation of compounds within biological and environmental systems. princeton.edu By replacing one or more atoms in the this compound molecule with a rare isotope, researchers can follow its path, identify degradation products, and elucidate metabolic pathways with high precision and sensitivity. nih.govescholarship.org
Application of Radiolabeled Compounds in Environmental Fate Studies
Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), is a gold standard for environmental fate studies. researchgate.netsmithers.com A study involving ¹⁴C-Dinocton-O would allow for a complete mass balance, accounting for all the applied substance as it moves and transforms within a test system (e.g., a soil microcosm). smithers.comselcia.combattelle.org
The key advantages of using radiolabeled this compound include:
Mass Balance: It allows for accurate quantification of the parent compound and its transformation products in different environmental compartments (soil, water, air), ensuring that the total amount of the substance is accounted for throughout the study. researchgate.netsmithers.combattelle.org
Pathway Identification: It enables the detection and identification of all transformation products, even transient intermediates, providing a comprehensive understanding of the degradation pathway. battelle.org
Bound Residue Quantification: It allows for the measurement of non-extractable residues, which are portions of the compound or its metabolites that have become irreversibly bound to soil organic matter. researchgate.netnih.govnih.gov
For example, studies on the similarly structured nitroaromatic compound 2,4-dinitroanisole (B92663) (DNAN) using ¹⁴C-labeling have shown that its biotransformation products can become irreversibly bound to the humin fraction of soil organic carbon. researchgate.netnih.govnih.gov This type of critical environmental fate information would be difficult to obtain without the use of a radiolabel. smithers.com
| Study Objective | Radiolabeling Approach | Information Gained | Significance |
|---|---|---|---|
| Aerobic/Anaerobic Soil Metabolism | Incubation of soil treated with ¹⁴C-Dinocton-O | Rate of degradation (half-life), nature and quantity of transformation products, amount of bound residues, and mineralization to ¹⁴CO₂. selcia.com | Assesses persistence and transformation in soil environments. |
| Leaching and Adsorption/Desorption | Application of ¹⁴C-Dinocton-O to soil columns | Quantifies the mobility of the parent compound and its major metabolites in the soil profile. | Evaluates the potential for groundwater contamination. |
| Aquatic System Fate | Introduction of ¹⁴C-Dinocton-O into water/sediment systems | Degradation pathways in water, partitioning to sediment, and formation of bound residues in sediment. selcia.com | Determines the compound's behavior and persistence in aquatic environments. |
| Plant Uptake (Metabolism) | Growing plants in soil or hydroponic solution treated with ¹⁴C-Dinocton-O | Quantification of uptake, translocation within the plant, and identification of metabolites in plant tissues. selcia.com | Assesses the nature of residues in crops. |
Stable Isotope Tracing for Mechanistic Investigations
Stable isotope tracing offers a non-radioactive alternative for investigating metabolic pathways. frontiersin.org This technique involves labeling this compound with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). Organisms or environmental systems are exposed to the labeled compound, and analytical instruments like high-resolution mass spectrometry are used to track the incorporation of these heavy isotopes into downstream metabolites. nih.govfrontiersin.org
This methodology provides detailed insights into the specific biochemical reactions a compound undergoes. For instance, by administering ¹³C-labeled this compound to a test organism, researchers can follow the ¹³C atoms as they are incorporated into various metabolic products. mdpi.com Analyzing the mass shifts and labeling patterns in these products helps to map out the biotransformation pathways and understand the mechanisms of detoxification or activation within the organism. nih.govmdpi.com This approach is particularly valuable for confirming proposed metabolic pathways and discovering novel ones without the need for radiolabeled materials. escholarship.org
Future Research Directions and Unexplored Avenues for Dinocton O
Development of Sustainable Synthesis Routes with Reduced Environmental Footprint.
Current chemical synthesis methods often involve hazardous reagents, generate significant waste, and consume considerable energy. Developing sustainable synthesis routes for Dinocton-O is a critical future research direction aimed at minimizing its environmental impact throughout its lifecycle. This could involve exploring alternative reaction pathways that utilize greener chemistry principles. Research could focus on catalytic methods, potentially employing nanocatalysts, which offer advantages such as larger surface area, smaller size, and reduced energy requirements, leading to higher yields and selectivity compared to conventional catalysts. nih.gov Electrochemical synthesis presents another promising avenue, enabling precise and energy-efficient transformations, potentially without the need for metal catalysts. uva.nl Investigations into using renewable resources as starting materials or developing solvent-free or water-based reaction systems would also contribute to reducing the environmental footprint. nih.gov The goal is to create manufacturing processes that are not only efficient but also environmentally benign, aligning with the growing global emphasis on sustainable chemical production. Research into the sustainable synthesis of other complex organic molecules, such as nitrogen-containing heterocycles prevalent in pharmaceuticals and agrochemicals, provides a valuable framework for developing similar approaches for this compound. nih.govyorku.ca
Advanced Mechanistic Studies on Degradation Pathways and Metabolite Formation.
A detailed understanding of how this compound degrades in various environmental compartments (soil, water, air) and biological systems is crucial for assessing its persistence and potential impact. Future research should employ advanced analytical techniques to comprehensively identify and characterize its degradation pathways and the formation of metabolites. This could involve using high-resolution mass spectrometry coupled with chromatography (e.g., LC-MS or UPLC-MS) to detect and identify transformation products, including potentially transient or low-concentration intermediates. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for elucidating the structure of metabolites and monitoring degradation kinetics. nih.gov
Studies should investigate both abiotic degradation processes (e.g., hydrolysis, photolysis) and biotic transformation mediated by microorganisms. Understanding the specific enzymes and microbial consortia involved in biodegradation pathways can provide insights into the potential for natural attenuation or targeted bioremediation strategies. agriscigroup.us Research on the degradation of other complex organic pollutants, such as pesticides or pharmaceuticals, offers methodologies and approaches that can be adapted for this compound. For example, studies on the aerobic degradation pathways of compounds like diuron (B1670789) have identified various metabolites and the conditions under which they form. researchgate.net Similarly, research on the metabolism of other xenobiotics by microorganisms like Cunninghamella elegans has revealed detailed metabolic pathways involving enzymes like cytochrome P450, which could be relevant for understanding this compound's biodegradation. researchgate.net
Comprehensive Multi-Trophic Level Ecotoxicological Assessments.
Traditional ecotoxicological studies often focus on a limited number of species or trophic levels. Future research on this compound should adopt a more comprehensive multi-trophic level approach to assess its potential impact on entire ecosystems. This involves evaluating toxicity across a range of organisms, including primary producers (algae, plants), primary consumers (invertebrates), and secondary consumers (fish, birds, mammals). Studies should consider both acute and chronic exposure scenarios and assess sublethal effects that may impact reproduction, development, or behavior.
Integrated multi-trophic aquaculture (IMTA) systems provide a relevant context for studying the interactions and potential impacts of substances across different trophic levels in aquatic environments. mdpi.comfao.orgseas-at-risk.organr.fr While research in IMTA focuses on the interactions of cultured species and waste utilization, the principles of assessing impacts across different organisms in a connected system are applicable. Future ecotoxicological assessments for this compound could utilize similar integrated approaches to understand its movement and effects through aquatic food webs. Research is needed to define environmentally acceptable levels of substances in such integrated systems. seas-at-risk.org
Integration of "Omics" Technologies in Ecotoxicological Research (e.g., Toxicogenomics, Proteomics).
Integrating "omics" technologies, such as toxicogenomics, transcriptomics, proteomics, and metabolomics, into ecotoxicological research can provide a deeper understanding of the molecular mechanisms underlying the toxicity of this compound. nih.govsaferworldbydesign.comimrpress.com Toxicogenomics, broadly defined as genome-wide studies applied to toxicology, uses high-throughput molecular profiling techniques to analyze changes in gene expression and protein activity in response to toxicant exposure. mdpi.com Transcriptomics focuses on global changes in gene expression by analyzing mRNA. mdpi.com Proteomics involves the study of the entire set of proteins in a biological system and how it is modulated by chemical exposure. mdpi.comnih.gov Metabolomics examines the complete set of metabolites within an organism, providing insights into metabolic pathways affected by a substance. core.ac.uk
Applying these technologies to organisms exposed to this compound can help identify specific genes, proteins, or metabolic pathways that are affected, revealing the mode of action and potential biomarkers of exposure and effect. imrpress.com This can provide more sensitive endpoints than traditional toxicological measures and help predict adverse outcomes. imrpress.com For example, toxicogenomic studies can identify common targets and molecular processes affected by chemicals across different species. imrpress.com Research on the effects of other compounds on microbial communities and plant metabolomes using omics technologies demonstrates the power of this approach in understanding complex biological interactions in the environment. mdpi.comresearchgate.net
Application of Computational Toxicology and Predictive Modeling.
Computational toxicology and predictive modeling can play a significant role in assessing the potential toxicity of this compound, particularly in the absence of extensive experimental data. protoqsar.comthebts.orgnih.gov Techniques such as Quantitative Structure-Activity Relationships (QSARs) and read-across can be used to predict toxicological properties based on the chemical structure of this compound and its similarity to compounds with known toxicity data. protoqsar.comthebts.org These in silico tools can help prioritize further testing, reduce the need for animal experiments, and provide rapid initial assessments. protoqsar.comthebts.org
Integrating toxicodynamics (how a substance affects an organism) and toxicokinetics (how an organism processes a substance) into predictive models can create more accurate and comprehensive forecasts of a chemical's toxicity. scitechnol.com Machine learning algorithms and systems biology approaches can analyze complex datasets from experimental studies to identify patterns and simulate how this compound might affect biological systems at multiple levels of organization. scitechnol.com Programs like the EPA's ToxCast are developing integrated workflows using high-throughput screening and computational models to predict toxicity profiles. nih.govsocietechimiquedefrance.fr Future research should focus on developing and validating specific computational models for this compound, incorporating data from in vitro and in vivo studies, as well as environmental monitoring, to improve their predictive power.
Role of Environmental Microorganisms in Remediation and Bioremediation Strategies.
Environmental microorganisms play a crucial role in the natural attenuation and biodegradation of chemical pollutants. waste2water.comfrontiersin.orgmdpi.com Future research should investigate the potential of using microorganisms for the bioremediation of this compound contaminated sites. This involves identifying microbial species or consortia capable of degrading this compound and its metabolites. agriscigroup.us Studies could explore strategies to enhance the activity of indigenous microorganisms (biostimulation) or introduce specific degrading microbes (bioaugmentation) to accelerate the cleanup process. frontiersin.org
Research should also focus on understanding the enzymatic pathways involved in microbial degradation, which could potentially lead to the development of enzyme-based remediation strategies. agriscigroup.usmdpi.com Genetic engineering techniques could be explored to enhance the degradation capabilities of microorganisms for this compound, although this requires careful consideration of environmental risks and regulatory hurdles. researchgate.net The application of bioremediation using microbes has proven effective for various environmental pollutants, including pesticides and other organic compounds, providing a strong basis for exploring its potential for this compound. waste2water.comfrontiersin.orgmdpi.com Future research should aim to develop cost-effective and efficient bioremediation strategies tailored to different environmental matrices contaminated with this compound.
Q & A
Q. What experimental design frameworks are optimal for studying Dinocton-O’s biochemical efficacy?
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population : Specific cell lines or model organisms (e.g., Drosophila melanogaster for neurotoxicity studies).
- Intervention : this compound exposure at varying concentrations (e.g., 0.1–100 µM).
- Comparison : Control groups treated with structurally analogous compounds (e.g., organophosphates with similar functional groups).
- Outcome : Quantitative metrics like IC50 values or enzymatic inhibition rates.
- Time : Acute (24–72 hours) vs. chronic (weeks) exposure periods. This ensures testable, reproducible hypotheses and aligns with NIH guidelines for toxicological research .
Q. How should researchers address conflicting data on this compound’s environmental persistence?
Conduct root-cause analysis using:
- Source validation : Compare methodologies from studies reporting discrepancies (e.g., HPLC vs. GC-MS detection limits).
- Environmental variables : pH, temperature, and microbial activity in soil/water samples.
- Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., half-life variations under aerobic vs. anaerobic conditions). Document protocols in alignment with the Beilstein Journal of Organic Chemistry ’s reproducibility standards .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Quantitative NMR (qNMR) for purity assessment (≥95% threshold).
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C₁₂H₁₅NO₃PS).
- X-ray crystallography for stereochemical resolution if novel derivatives are synthesized. Include raw spectral data in supplementary materials to enable peer validation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory findings about this compound’s neurotoxic vs. neuroprotective effects?
- In silico modeling : Use molecular docking to predict binding affinities to acetylcholinesterase (AChE) vs. NMDA receptors.
- Transcriptomic profiling : RNA-seq of neuronal cells post-exposure to identify differentially expressed pathways (e.g., oxidative stress vs. synaptic plasticity).
- Dose-response meta-regression : Analyze if biphasic effects (hormesis) occur at low vs. high concentrations. Reference Coursera’s qualitative research criteria for iterative hypothesis refinement .
Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound toxicity assays?
- Hill slope modeling : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., GraphPad Prism).
- ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 10 µM vs. 50 µM treatments).
- Bayesian hierarchical models to account for inter-study variability in meta-analyses. Provide raw datasets and code repositories (e.g., GitHub) to meet FAIR data principles .
Q. How to design longitudinal studies assessing this compound’s bioaccumulation in aquatic ecosystems?
- Sampling matrix : Water, sediment, and biota (e.g., fish gills, liver) at 0-, 6-, and 12-month intervals.
- Stable isotope tracing : Use ¹³C-labeled this compound to track metabolic breakdown.
- Multivariate regression : Correlate bioaccumulation factors (BAFs) with physicochemical parameters (logP, pKa). Adhere to OECD Test Guidelines 305 for aquatic toxicity testing .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
